alpha-Allylaminopropion-o-toluidide

Sodium Channel Pharmacology Isoform Selectivity Electrophysiology

alpha-Allylaminopropion-o-toluidide (L-134) is a differentiated NaV1.3-selective inhibitor (IC50: 20 nM; 12-fold vs NaV1.2) featuring an unsaturated allyl side chain absent in prilocaine/lidocaine. Its LogP of 1.9 enables distinct tissue penetration properties ideal for SAR studies and next-generation analgesic development. Procure with confidence: validated ≥98% purity, ambient-stable shipping, and full analytical documentation (NMR, HPLC) supporting reproducible electrophysiology experiments.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 54749-85-8
Cat. No. B1673690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Allylaminopropion-o-toluidide
CAS54749-85-8
SynonymsAlpha-allylaminopropion-o-toluidide;  L 134;  L-134;  L134; 
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C(C)NCC=C
InChIInChI=1S/C13H18N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h4-8,11,14H,1,9H2,2-3H3,(H,15,16)
InChIKeyOGLCWRYODPTTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alpha-Allylaminopropion-o-toluidide (CAS 54749-85-8): Molecular Profile and Chemical Class Identification


alpha-Allylaminopropion-o-toluidide (CAS 54749-85-8, also designated L-134) is a synthetic amino amide derivative belonging to the class of N-alkyl-α-methyl propionanilides [1]. The compound, identified by IUPAC name N-(2-methylphenyl)-2-(prop-2-enylamino)propanamide, possesses the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol [2]. Structurally, it features an ortho-toluidide aromatic moiety linked via an amide bond to an α-amino propionyl chain bearing an allyl (prop-2-enyl) substituent, a configuration that categorizes it as an amino amide with potential local anesthetic and sodium channel-modulating properties [3].

Why Generic Substitution of alpha-Allylaminopropion-o-toluidide with Other Amino Amides is Not Straightforward


Although alpha-allylaminopropion-o-toluidide shares the amino amide scaffold with clinically established local anesthetics such as prilocaine, lidocaine, and mepivacaine, direct substitution is precluded by critical differences in molecular structure and pharmacological profile [1]. The presence of an unsaturated allyl side chain, as opposed to a saturated propyl or ethyl moiety, imparts distinct physicochemical properties, including altered lipophilicity, which directly influences potency, tissue penetration, and duration of action [2]. Furthermore, emerging data suggest that this compound may exhibit selective inhibition of specific voltage-gated sodium channel isoforms, a property that can vary significantly among related anilide analogs and necessitates independent experimental validation rather than assuming class-level equivalence [3]. Such differences are not merely academic; they directly impact the compound's suitability for specific research applications, including those focused on isoform-specific sodium channel pharmacology or the development of novel analgesic agents.

Quantitative Differentiation Evidence for alpha-Allylaminopropion-o-toluidide (L-134)


Isoform-Specific Sodium Channel Inhibition: Differential Activity at NaV1.3 vs. NaV1.2

In patch clamp electrophysiology assays performed on human voltage-gated sodium channel isoforms expressed in HEK293 cells, alpha-allylaminopropion-o-toluidide (L-134) demonstrated a pronounced difference in inhibitory potency between the NaV1.3 and NaV1.2 subtypes. The compound inhibited the human TTX-sensitive NaV1.3 channel with an IC50 value of 20 nM, while its activity against the human NaV1.2 channel was substantially weaker, exhibiting an IC50 of 240 nM [1]. This results in a 12-fold difference in potency between these two closely related central nervous system sodium channel isoforms. While direct comparative data against clinically used local anesthetics (e.g., lidocaine, prilocaine) under identical assay conditions are not available from this source, the reported NaV1.3 IC50 of 20 nM is consistent with potent channel blockade, and the observed isoform selectivity profile is a key differentiating feature for research applications focused on NaV1.3-mediated physiology.

Sodium Channel Pharmacology Isoform Selectivity Electrophysiology

Lipophilicity Comparison: Calculated LogP of alpha-Allylaminopropion-o-toluidide vs. Clinically Established Amino Amide Local Anesthetics

Lipophilicity, commonly expressed as the partition coefficient (LogP), is a fundamental determinant of local anesthetic potency, onset, and duration of action [1]. The calculated partition coefficient (XLogP3) for alpha-allylaminopropion-o-toluidide is 1.9 [2]. This value positions the compound between the lower lipophilicity of prilocaine (LogP ≈ 1.7) and the higher lipophilicity of lidocaine (LogP ≈ 2.4) and mepivacaine (LogP ≈ 2.1). While these are cross-study calculated values, the LogP of 1.9 suggests that alpha-allylaminopropion-o-toluidide possesses intermediate lipophilicity, which theoretically correlates with a balanced profile of tissue penetration and duration of action distinct from both less and more lipophilic analogs. This property differentiates it as a research tool for exploring structure-activity relationships related to lipid solubility within the amino amide series.

Physicochemical Properties Lipophilicity ADME

Structural Differentiation: Unsaturated Allyl Substituent as a Key Pharmacophore Divergence from Saturated Analogs

Alpha-allylaminopropion-o-toluidide is distinguished from its clinically utilized saturated analogs, such as prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide), by the presence of an unsaturated allyl (prop-2-enyl) group on the amino nitrogen [1]. In contrast, prilocaine contains a saturated propyl chain [2]. This single structural variation—the substitution of a propyl group with an allyl group—introduces a carbon-carbon double bond, which can influence the compound's electronic distribution, conformational flexibility, and potential for metabolic activation or covalent interactions. The alpha-allylaminopropion-o-toluidide structure is explicitly claimed as part of a series of alpha-(lower)monoalkylaminopropionyl-ortho-toluidides wherein the alkyl group has three carbon atoms (i.e., propyl, isopropyl, or allyl), and these substances are described as 'unusually effective local anesthetics showing an advantageously good therapeutic index' [1]. This structural distinction is the primary basis for its potential pharmacological divergence from prilocaine and other saturated alkyl amino amides.

Medicinal Chemistry Structure-Activity Relationship Amino Amide Synthesis

Best-Fit Research and Industrial Application Scenarios for alpha-Allylaminopropion-o-toluidide (CAS 54749-85-8)


Isoform-Selective Sodium Channel Pharmacology Research

Given its demonstrated 12-fold selectivity for inhibition of human NaV1.3 over NaV1.2 channels in patch clamp electrophysiology assays (IC50: 20 nM vs. 240 nM) [1], alpha-allylaminopropion-o-toluidide is optimally suited as a tool compound for dissecting the physiological roles of NaV1.3 in neuronal excitability, pain signaling, and neurological disorders. Researchers investigating sodium channel subtype-specific pharmacology can utilize this compound to probe NaV1.3-mediated currents with reduced confounding activity at NaV1.2. This application scenario is directly derived from the quantitative evidence of isoform-selective inhibition presented in Section 3.

Structure-Activity Relationship (SAR) Studies of Amino Amide Local Anesthetics

The compound's unique structural feature—an unsaturated allyl substituent in place of the saturated propyl group found in prilocaine—makes it a valuable reference compound for medicinal chemistry SAR investigations [2]. Researchers can systematically compare its physicochemical properties (e.g., LogP = 1.9) and electrophysiological activity with those of its saturated analogs to elucidate the impact of N-alkyl unsaturation on local anesthetic potency, duration, and toxicity profiles. This scenario is directly supported by the structural and lipophilicity differentiation evidence established in Section 3.

Development of Novel Analgesic Agents Targeting NaV1.3

The potent inhibition of NaV1.3 (IC50 = 20 nM) positions alpha-allylaminopropion-o-toluidide as a potential lead-like scaffold or pharmacological probe for the development of next-generation analgesics aimed at this sodium channel subtype [1]. NaV1.3 is implicated in neuropathic and inflammatory pain states, and compounds with selective activity at this isoform are of high interest for pain research. The compound's activity profile provides a quantitative starting point for iterative medicinal chemistry optimization campaigns seeking to enhance potency and selectivity further. This application is a direct extension of the sodium channel inhibition data detailed in Section 3.

Quote Request

Request a Quote for alpha-Allylaminopropion-o-toluidide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.